

Comprehensive Characterization & Comparison Guide: 2-Methoxy-5-nitrobenzenesulfonyl Chloride

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Compound of Interest

Compound Name:	2-Methoxy-5-nitrobenzenesulfonyl chloride
CAS No.:	81118-92-5
Cat. No.:	B1611547

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Executive Summary: The "Tunable" Nosyl Alternative

In the landscape of sulfonyl chlorides, **2-Methoxy-5-nitrobenzenesulfonyl chloride** (MNSC) occupies a strategic niche between the highly reactive 2- or 4-nitrobenzenesulfonyl chlorides (Nosyl chlorides) and the more stable p-toluenesulfonyl chloride (TsCl).

While Nosyl groups are famed for their ability to activate amines for alkylation (via the Fukuyama synthesis) and subsequent deprotection, they often suffer from excessive hydrolytic instability or poor solubility profiles. The introduction of the 2-methoxy group in MNSC provides two critical advantages:

- **Steric Modulation:** The ortho-methoxy group provides steric shielding to the sulfur center, slightly tempering the violent reactivity seen in ortho-nosyl chloride, thereby reducing background hydrolysis during handling.

- **Electronic Tuning:** While the 5-nitro group maintains the electron-withdrawing character required for sulfonamide activation (pKa lowering), the methoxy donor prevents the system from becoming overly electron-deficient, improving solubility in moderately polar organic solvents (DCM, THF).

Chemical Profile & Physical Properties

Identity:

- IUPAC Name: **2-Methoxy-5-nitrobenzenesulfonyl chloride**^[1]
- CAS Number: 81118-92-5^[2]^[3]
- Molecular Formula:

^[4]
- Molecular Weight: 251.64 g/mol ^[1]^[2]

Physical Benchmarks:

Property	Value	Experimental Notes
Appearance	Yellow to light orange crystalline solid	Color deepens upon prolonged air exposure due to hydrolysis/oxidation.
Melting Point	90 – 95 °C	Sharp melting range indicates high purity; significantly lower than p-Nosyl (mp 78°C) and TsCl (mp 67°C), facilitating solid handling.
Solubility	Soluble in DCM, THF, EtOAc, Acetone	Rapidly hydrolyzes in water/alcohols. Store under inert gas (Ar/N ₂).

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive. Degrades to sulfonic acid (hygroscopic solid). |

Spectroscopic Characterization Data

Reliable identification of MNSC and its derivatives relies on distinct spectral fingerprints arising from the 1,2,4-substitution pattern.

A. Nuclear Magnetic Resonance (¹H NMR)

The aromatic region displays a characteristic AMX spin system (or ABX depending on field strength).

Diagnostic Shifts (CDCl₃

, 400 MHz):

- 8.70 – 8.65 ppm (d, J = 2.5 Hz, 1H, H-6): The most deshielded proton. It sits ortho to the sulfonyl group and ortho to the nitro group. This doublet is the primary identifier.
- 8.45 – 8.40 ppm (dd, J = 9.0, 2.5 Hz, 1H, H-4): Para to the sulfonyl group. Shows large ortho coupling to H-3 and small meta coupling to H-6.
- 7.20 – 7.15 ppm (d, J = 9.0 Hz, 1H, H-3): The most shielded aromatic proton, located ortho to the electron-donating methoxy group.
- 4.10 ppm (s, 3H, -OCH₃): Distinct singlet. A shift >4.0 ppm confirms the methoxy is attached to an electron-deficient ring.

B. Infrared Spectroscopy (FT-IR)

- Sulfonyl Chloride: Strong bands at 1375 cm

(asymmetric SO

stretch) and 1170 cm

(symmetric SO

stretch).

- Nitro Group: Distinct peaks at 1530 cm

(asymmetric NO

) and 1350 cm

(symmetric NO

).

- C-H Stretch: Weak aromatic stretches >3000 cm

; Aliphatic methyl stretch ~2950 cm

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C. Mass Spectrometry (LC-MS)

- Ionization: ESI (Positive/Negative) or APCI.
- Parent Ion: MNSC itself is often unstable in LC-MS sources (hydrolyzes to sulfonic acid).
 - Observed: $[M-Cl+OH-H]$
= 232 m/z (Sulfonic acid peak in negative mode).
 - Derivatives (Sulfonamides): Show strong $[M+H]$
and $[M-H]$
(very stable).
- Isotope Pattern: The presence of Chlorine in the starting material yields a characteristic 3:1 ratio for M and M+2 peaks (m/z 251 and 253).

Performance Comparison: MNSC vs. Alternatives

The following table contrasts MNSC with standard sulfonyl chlorides in the context of amine protection/activation.

Feature	MNSC (2-OMe, 5-NO)	p-Nosyl (4-NO)	TsCl (4-Me)	Commentary
Reactivity (Aminolysis)	High	Very High	Moderate	MNSC reacts rapidly but with less exotherm than p-Nosyl due to steric hindrance at the sulfur.
Hydrolytic Stability	Moderate	Low	High	The 2-OMe group shields the sulfur, providing a wider window for handling in humid air compared to p-Nosyl.
Deprotection Ease	Thiol/Base Cleavable	Thiol/Base Cleavable	Acid/Reductive (Difficult)	Like Nosyl, MNSC derivatives can be cleaved via Fukuyama conditions (PhSH/KCO), but the reaction is often cleaner due to better solubility.
Crystallinity	Excellent	Good	Excellent	MNSC derivatives often crystallize more

readily than p-Nosyl derivatives due to the dipole of the methoxy group.

Selectivity	1° > 2° Amines	Non-selective	1° > 2° Amines	MNSC shows improved selectivity for primary amines over secondary amines compared to p-Nosyl.
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Experimental Protocols

Protocol A: General Synthesis of MNSC Sulfonamides

Use this protocol to derivatize amines for characterization or protection.

Reagents:

- Amine substrate (1.0 equiv)[5][6]
- MNSC (1.1 – 1.2 equiv)
- Triethylamine (TEA) or Pyridine (1.5 – 2.0 equiv)
- Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

- Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen.
- Base Addition: Add TEA (1.5 mmol, 210 μ L). Cool the mixture to 0 °C using an ice bath.

- Reagent Addition: Add MNSC (1.1 mmol, 277 mg) portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 5 minutes.
 - Note: The solution typically turns bright yellow.
- Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1).
- Workup: Dilute with DCM (20 mL). Wash sequentially with:
 - 1M HCl (2 x 10 mL) – Removes excess amine/pyridine.
 - Sat. NaHCO₃ (2 x 10 mL) – Removes sulfonic acid byproducts.
 - Brine (1 x 10 mL).
- Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Recrystallize from EtOH or purify via silica flash chromatography.

Protocol B: HPLC Purity Analysis

Method suitable for MNSC and its stable derivatives.

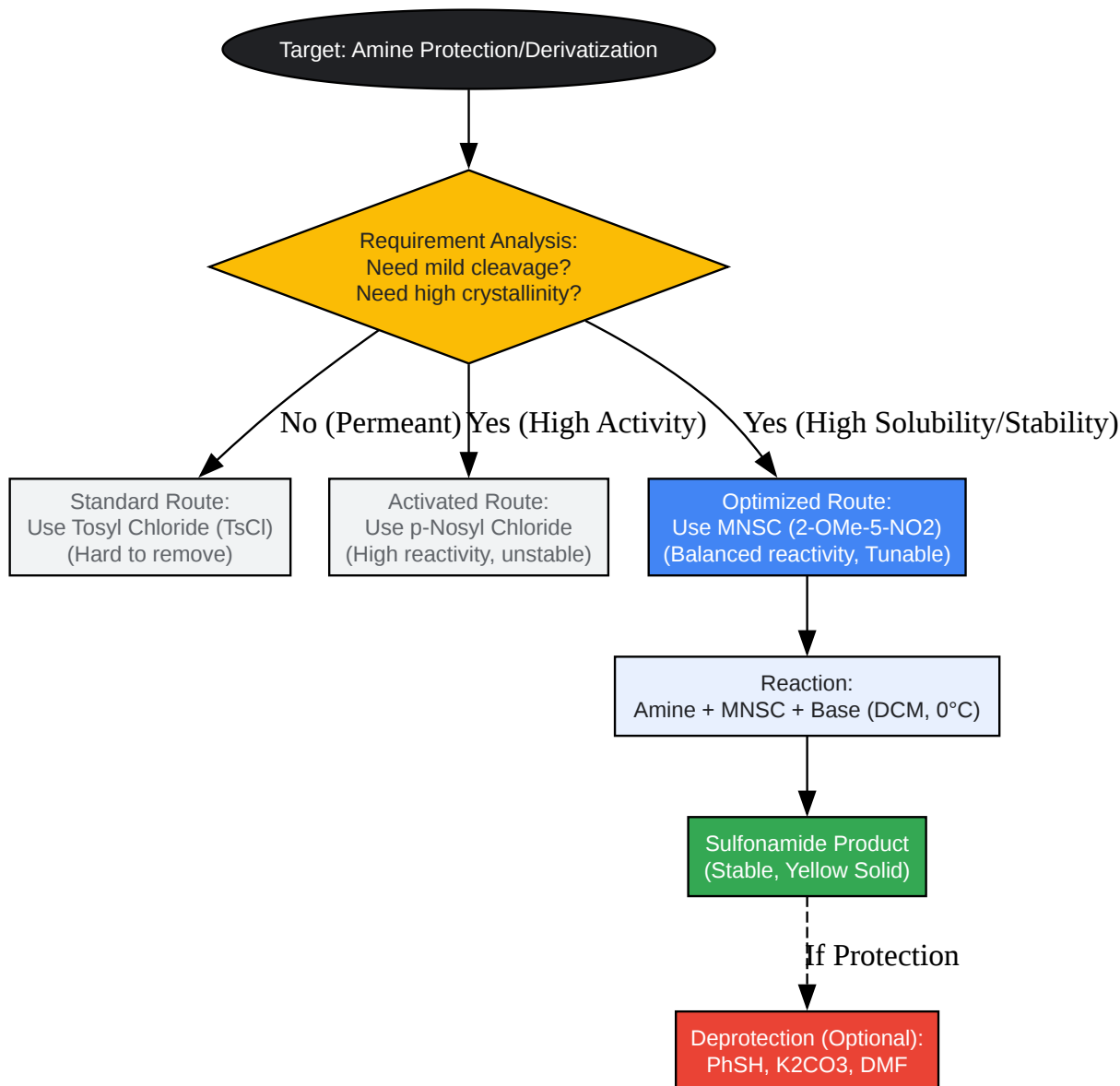
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 300 nm (nitro/sulfonyl absorption).

- Gradient:
 - 0–2 min: 10% B
 - 2–15 min: 10%
90% B
 - 15–20 min: 90% B

Visualizations & Logic Maps

Figure 1: Reactivity & Application Workflow

This diagram illustrates the decision logic for selecting MNSC and the synthetic pathway for its application.

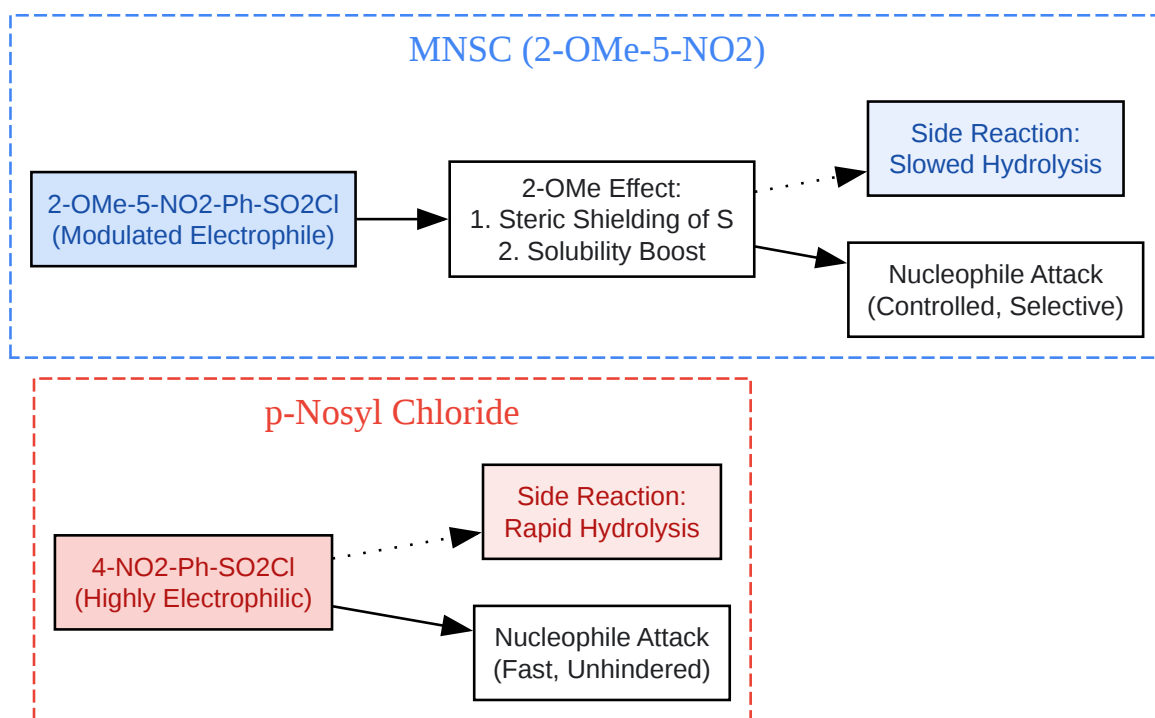


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Caption: Figure 1. Decision matrix and synthetic workflow for utilizing MNSC in amine derivatization.

Figure 2: Mechanistic Comparison (Steric/Electronic)

Visualizing why MNSC differs from p-Nosyl.



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Caption: Figure 2. Mechanistic impact of the 2-methoxy substituent on sulfonyl chloride reactivity and stability.

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